molecular formula C12H22N4 B1482441 2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine CAS No. 2090280-19-4

2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine

Cat. No. B1482441
CAS RN: 2090280-19-4
M. Wt: 222.33 g/mol
InChI Key: QWEARLWQRJOCPN-UHFFFAOYSA-N
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Description

“2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrazine ring . The compound also has a tert-butyl group and an ethan-1-amine group attached to it .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a bicyclic core. The InChI code for a similar compound, 5-tert-butyl-2-pyrazinol, is 1S/C8H12N2O/c1-8(2,3)6-4-10-7(11)5-9-6/h4-5H,1-3H3,(H,10,11) . This gives us some insight into the possible structure of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the amine group could make it a potential nucleophile, and the tert-butyl group could potentially undergo elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, a similar compound, 5-tert-butyl-2-pyrazinol, is a yellow solid . The compound’s properties could also be influenced by the presence of the tert-butyl group and the ethan-1-amine group.

Scientific Research Applications

Chemical Synthesis and Modifications

The tert-butyl group has been utilized as a convertible reagent in the Ugi reaction, facilitating the preparation of 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones under microwave irradiation. This process highlights the compound's role in synthesizing complex heterocyclic structures that could have further applications in drug development and materials science (Nikulnikov et al., 2009).

Antibacterial Activity

A series of novel derivatives synthesized from the base compound exhibited significant antibacterial activity. This finding opens the door to exploring these compounds as potential antibacterial agents, contributing to the ongoing search for new antimicrobials to combat resistant bacterial strains (Prasad, 2021).

Reactivity and Functionalization

The reactivity of related compounds under various conditions has been studied, offering insights into how different functional groups and reaction conditions can alter the compound's behavior. Such knowledge is crucial for designing new molecules with desired properties for specific applications (Mironovich & Shcherbinin, 2014).

Materials Science and Polymerization

The compound's derivatives have been investigated as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating their potential in creating environmentally friendly polymers. This research not only highlights the compound's versatility but also its contribution to sustainable materials science (Matiwane, Obuah, & Darkwa, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, phosphazene bases, which could potentially be used in the synthesis of this compound, have associated hazard statements such as H225, H314, H335, and H351 .

properties

IUPAC Name

2-(2-tert-butyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-12(2,3)11-8-10-9-15(5-4-13)6-7-16(10)14-11/h8H,4-7,9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEARLWQRJOCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2CCN(CC2=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 3
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 4
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 5
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 6
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine

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